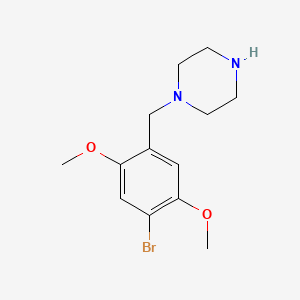

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O2/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16/h7-8,15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXVYXBOJDDYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCNCC2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148936 | |

| Record name | 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094424-37-9 | |

| Record name | 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094424-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2C-B-BZP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094424379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-B-BZP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0E29C6K2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, commonly known as 2C-B-BZP, is a synthetic compound belonging to the benzylpiperazine class of chemicals. It is recognized as a designer drug with stimulant properties. Structurally, it combines the 4-bromo-2,5-dimethoxy substitution pattern of the psychedelic phenethylamine 2C-B with a benzylpiperazine moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and known pharmacological characteristics, intended for a scientific audience engaged in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine | [1] |

| Common Name | 2C-B-BZP | [1] |

| CAS Number | 1094424-37-9 | [1] |

| Molecular Formula | C₁₃H₁₉BrN₂O₂ | [1] |

| Molecular Weight | 315.21 g/mol | [1] |

| Appearance | White or gray powder | [2] |

Synthesis

The synthesis of this compound can be achieved through the reductive amination of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine. The following protocol is based on the synthetic methodology for regioisomeric bromodimethoxy benzyl piperazines reported by Abdel-Hay et al. (2014).[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2,5-dimethoxybenzaldehyde

-

Piperazine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

Addition of Piperazine: To the stirred solution, add piperazine (2 equivalents). The excess piperazine is used to minimize the formation of the disubstituted byproduct.

-

Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

-

Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and dried.

Experimental Workflow

References

- 1. 2C-B-BZP - Wikipedia [en.wikipedia.org]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis | National Institute of Justice [nij.ojp.gov]

- 4. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) is a synthetic compound that merges the structural features of the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2C-B-BZP and related benzylpiperazine derivatives. It is intended for researchers and professionals in drug development, offering a detailed examination of how chemical modifications to this scaffold influence its pharmacological profile, particularly at serotonergic and dopaminergic targets. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and pharmacological evaluation, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound class.

Introduction

This compound, also known as 2C-B-BZP, is a research chemical that has gained attention for its stimulant effects.[1] Unlike its phenethylamine analog 2C-B, 2C-B-BZP does not produce psychedelic effects, a difference attributed to the incorrect positioning of key binding groups for potent 5-HT2A receptor activation.[1] The core structure consists of a piperazine ring attached to a benzyl group, which is substituted with a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions.

The pharmacology of benzylpiperazine derivatives is complex, often involving interactions with multiple monoamine transporters and receptors.[2][3] Understanding the SAR of this class of compounds is crucial for predicting the pharmacological effects of new analogs and for the development of novel therapeutic agents targeting the central nervous system. This guide will delve into the known SAR of benzylpiperazines, focusing on substitutions on the benzyl ring and their impact on receptor binding affinity and functional activity.

Structure-Activity Relationship (SAR)

The SAR of benzylpiperazine derivatives is largely dictated by the nature and position of substituents on the benzyl ring. These modifications significantly influence the compound's affinity and selectivity for various serotonin (5-HT) and dopamine (DA) receptors and transporters.

Substitutions on the Benzyl Ring

The substitution pattern on the aromatic ring of the benzyl moiety is a key determinant of pharmacological activity.

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can modulate the interaction with receptor binding pockets. For instance, in the related phenethylamine series, the lipophilicity of the 4-position substituent is correlated with 5-HT2A receptor affinity.[4][5] While direct quantitative data for a systematic series of 2C-B-BZP analogs is limited, it is reasonable to extrapolate that similar trends may be observed.

-

Positional Isomerism: The location of substituents on the benzyl ring is critical. A study on regioisomeric bromodimethoxy benzyl piperazines, including 2C-B-BZP, highlighted that while their mass spectra are nearly identical, their differentiation is possible through techniques like FT-IR spectroscopy, suggesting that subtle structural changes due to isomerism can be detected.[6]

The Piperazine Moiety

The piperazine ring itself is a crucial pharmacophore. Its basic nitrogen atoms are typically involved in key interactions with acidic residues in receptor binding sites. Modifications to the piperazine ring, such as N-substitution, can dramatically alter the pharmacological profile.

Comparison with Phenylpiperazines

While 2C-B-BZP is a benzylpiperazine, the closely related phenylpiperazines (where the piperazine is directly attached to the phenyl ring) offer valuable SAR insights. For example, compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known to have significant activity at serotonin receptors, particularly 5-HT1B, 5-HT2A, and 5-HT2C.[1] In contrast, benzylpiperazine (BZP) primarily targets monoamine transporters, with a preference for the dopamine transporter (DAT) over the serotonin transporter (SERT).[1]

Quantitative Data

The following tables summarize the available quantitative data for benzylpiperazine and related compounds to facilitate comparison. Due to the limited specific data on 2C-B-BZP analogs, data for parent compounds and related classes are presented to infer potential SAR trends.

Table 1: Monoamine Transporter Activity of Benzylpiperazine (BZP) and Amphetamines

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

Data from Wikipedia, citing a study on monoamine transporter releasing activity.[7] This table highlights BZP's preference for DAT and NET over SERT, similar to amphetamines but with lower potency.

Table 2: Behavioral Effects of Substituted Piperazines in Animal Models

| Compound | Locomotor Activity | Discriminative Stimulus Effects (vs. Methamphetamine) |

| Dibenzylpiperazine (DBZP) | Dose-dependent decrease | Full substitution (ED50 = 19.54 mg/kg) |

| m-Chlorophenylpiperazine (mCPP) | Decrease | No substitution |

| Trifluoromethylphenylpiperazine (TFMPP) | Decrease | Partial substitution (max 52% at 1-5 mg/kg) |

Data from a study on the behavioral pharmacology of dibenzylpiperazine.[1] This table illustrates how different piperazine derivatives can produce distinct behavioral outcomes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of this compound and its analogs.

Synthesis of this compound

A common synthetic route to benzylpiperazines involves the reaction of a substituted benzyl halide with piperazine. The synthesis of the precursor, 4-bromo-2,5-dimethoxybenzaldehyde, is a key step.

Protocol for Synthesis of 4-bromo-2,5-dimethoxybenzaldehyde:

-

Methylation of Hydroquinone: Hydroquinone can be methylated using various reagents such as dimethyl sulfate or trimethyl phosphate in the presence of a base (e.g., K2CO3) to yield 1,4-dimethoxybenzene.[8]

-

Bromination: 1,4-dimethoxybenzene is then brominated. A common method involves using a mixture of hydrogen peroxide and ammonium bromide in glacial acetic acid.[8]

-

Formylation: The resulting 1-bromo-2,5-dimethoxybenzene is formylated to introduce the aldehyde group. This can be achieved through bromomethylation followed by oxidation.[8]

Protocol for Synthesis of this compound:

-

Reductive Amination: 4-bromo-2,5-dimethoxybenzaldehyde is reacted with piperazine under reductive amination conditions. This typically involves a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like dichloromethane or methanol.

-

Purification: The crude product is then purified using column chromatography or recrystallization to yield the final product.

In Vitro Pharmacological Assays

4.2.1. Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from rat frontal cortex are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

4.2.2. Functional Assay for 5-HT2A Receptor Activity (Calcium Mobilization)

This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are seeded in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (for agonist activity) or a known agonist plus the test compound (for antagonist activity) is added to the wells.

-

Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence plate reader.

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of this compound.

Caption: General Structure-Activity Relationship of Benzylpiperazines.

Caption: Synthetic Pathway for 2C-B-BZP.

Caption: Workflow for Radioligand Binding Assay.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of steric and electronic factors. While direct quantitative SAR data for a systematic series of 2C-B-BZP derivatives is not extensively available, by examining the broader class of benzylpiperazines and related phenethylamines, we can infer key relationships. The substitution pattern on the benzyl ring is paramount in determining the pharmacological profile, influencing affinity and selectivity for serotonin and dopamine receptors and transporters. The provided experimental protocols offer a robust framework for the synthesis and pharmacological characterization of these compounds, enabling further research into their therapeutic potential and mechanism of action. The visualizations aim to simplify complex concepts, providing a clear overview of the SAR, synthesis, and signaling pathways involved. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of this intriguing class of psychoactive compounds.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

In-Vitro Effects of 2C-B-BZP on Neural Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro effects of 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP) on neural pathways. Due to a scarcity of direct pharmacological data on 2C-B-BZP, this document synthesizes information from its close structural analogs, primarily benzylpiperazine (BZP) and other psychoactive piperazine derivatives, to infer its likely mechanism of action. It is hypothesized that 2C-B-BZP functions as a monoamine releasing agent and/or reuptake inhibitor, with primary activity at dopamine and serotonin transporters, rather than as a classic psychedelic acting on 5-HT2A receptors. This guide details the experimental protocols for key in-vitro assays necessary to characterize the pharmacological profile of 2C-B-BZP and presents illustrative quantitative data from related compounds. Furthermore, it includes visualizations of the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding of its potential neural effects.

Introduction

2C-B-BZP (4-Bromo-2,5-dimethoxy-1-benzylpiperazine) is a research chemical of the piperazine class.[1] Structurally, it combines the 2,5-dimethoxy-4-bromo-phenyl group of the psychedelic phenethylamine 2C-B with a benzylpiperazine moiety.[1] Unlike 2C-B, which is a known 5-HT2A receptor agonist, the bulky benzylpiperazine substitution in 2C-B-BZP is thought to sterically hinder interaction with this receptor, thus it does not produce psychedelic effects.[1] Instead, it is reported to have stimulant properties similar to benzylpiperazine (BZP).[1]

BZP and other piperazine derivatives are known to interact with monoaminergic systems by promoting the release and inhibiting the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2][3] This guide outlines the in-vitro methodologies required to elucidate the specific neural pathway interactions of 2C-B-BZP and provides a framework for its pharmacological characterization.

Hypothesized Mechanism of Action

Based on its structural similarity to BZP, 2C-B-BZP is hypothesized to primarily act as a substrate for monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This interaction is expected to lead to two primary effects:

-

Competitive Inhibition of Neurotransmitter Reuptake: 2C-B-BZP may bind to the substrate recognition site on monoamine transporters, preventing the reuptake of endogenous neurotransmitters from the synaptic cleft.

-

Transporter-Mediated Neurotransmitter Release: As a substrate, 2C-B-BZP can be transported into the presynaptic neuron, leading to a reversal of the transporter's function and subsequent release of monoamines into the synapse. This process is known as transporter-mediated release.

It is unlikely that 2C-B-BZP has significant activity as a direct agonist at postsynaptic receptors, particularly the 5-HT2A receptor. However, interactions with other receptors cannot be entirely ruled out without empirical data.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for 2C-B-BZP is not currently available in the scientific literature, the following table summarizes in-vitro data for BZP and other relevant compounds to provide a comparative context for its expected pharmacological profile.

| Compound | Assay Type | Target | Measurement | Value | Reference |

| Benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | EC50 | 130 nM | (Baumann et al., 2005) |

| Neurotransmitter Release | Serotonin Transporter (SERT) | EC50 | 108 nM | (Baumann et al., 2005) | |

| Reuptake Inhibition | Dopamine Transporter (DAT) | IC50 | 2,960 nM | (Baumann et al., 2005) | |

| Reuptake Inhibition | Serotonin Transporter (SERT) | IC50 | 1,430 nM | (Baumann et al., 2005) | |

| mCPP | Receptor Binding | 5-HT2C Receptor | Ki | 2.5 nM | (Gobert et al., 2000) |

| TFMPP | Neurotransmitter Release | Serotonin Transporter (SERT) | EC50 | 33 nM | (Baumann et al., 2005) |

Detailed Experimental Protocols

To fully characterize the in-vitro effects of 2C-B-BZP, a series of standard pharmacological assays should be employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of 2C-B-BZP for various receptors and transporters.

-

Objective: To quantify the affinity of 2C-B-BZP for monoamine transporters (DAT, SERT, NET) and a panel of relevant G-protein coupled receptors (GPCRs), including serotonin and dopamine receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK-293 cells) or animal brain tissue.

-

Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the test compound (2C-B-BZP).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of 2C-B-BZP that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake and Release Assays

These functional assays measure the effect of 2C-B-BZP on the activity of monoamine transporters.

-

Objective: To determine if 2C-B-BZP acts as an inhibitor of neurotransmitter reuptake and/or a substrate that induces neurotransmitter release.

-

Methodology (Uptake Inhibition):

-

Cell Culture: Cells expressing the transporter of interest (e.g., DAT-HEK-293) are cultured in microplates.

-

Pre-incubation: Cells are pre-incubated with various concentrations of 2C-B-BZP or a control vehicle.

-

Incubation with Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added, and the cells are incubated to allow for uptake.

-

Washing and Lysis: The cells are washed to remove extracellular radiolabel, and then lysed.

-

Quantification: The amount of radioactivity inside the cells is measured by scintillation counting.

-

Data Analysis: The concentration of 2C-B-BZP that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

-

-

Methodology (Release Assay):

-

Loading: Cells expressing the transporter are pre-loaded with a radiolabeled neurotransmitter.

-

Washing: Extracellular radiolabel is washed away.

-

Incubation with Test Compound: The cells are incubated with various concentrations of 2C-B-BZP.

-

Supernatant Collection: The extracellular medium (supernatant) is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured.

-

Data Analysis: The concentration of 2C-B-BZP that elicits 50% of the maximal release (EC50) is determined.

-

Second Messenger and Downstream Signaling Assays

These assays can detect if 2C-B-BZP has any direct agonist or antagonist activity at GPCRs.

-

Objective: To assess the functional activity of 2C-B-BZP at key receptors, such as 5-HT and dopamine receptor subtypes.

-

Methodology (e.g., Calcium Flux Assay):

-

Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A-CHO cells) are plated.

-

Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with various concentrations of 2C-B-BZP.

-

Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of 2C-B-BZP that produces 50% of the maximal response (EC50) is calculated to determine agonist potency. To assess antagonist activity, the assay is run in the presence of a known agonist.

-

In-Vitro Toxicology Assays

These assays are crucial for assessing the potential neurotoxic effects of 2C-B-BZP.

-

Objective: To evaluate the cytotoxicity of 2C-B-BZP in neuronal cell lines (e.g., SH-SY5Y).

-

Methodology (e.g., MTT Assay):

-

Cell Seeding: Neuronal cells are seeded in a 96-well plate.

-

Treatment: The cells are exposed to a range of concentrations of 2C-B-BZP for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to formazan, a purple crystalline product.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The concentration of 2C-B-BZP that reduces cell viability by 50% (IC50) is determined.

-

Visualizations

Hypothesized Signaling Pathway

References

Receptor Binding Affinity of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: A Technical Guide Based on Structurally Related Compounds

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine is a designer drug that has been synthesized and analytically characterized.[1][2][3] It belongs to the benzylpiperazine class of compounds, which are known to often exhibit activity at monoamine receptors.[4] The core of the molecule, the 4-bromo-2,5-dimethoxybenzyl group, is shared with the well-known psychedelic phenethylamine, 2C-B. The pharmacology of 2C-B and its N-benzyl derivatives ("NBOMes") has been extensively studied, revealing high affinity for serotonin 5-HT2 receptors.[5][6][7] This guide will leverage the existing data on these closely related analogues to provide a comprehensive overview of the probable receptor binding profile and associated experimental methodologies.

Data Presentation: Receptor Binding Affinities

The following tables summarize the receptor binding affinities (Ki, in nM) of 2C-B and a key N-benzyl derivative, CIMBI-36 (an N-(2-methoxybenzyl) derivative of 2C-B), at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| 2C-B | 2700-5500[8] | 8-1700[8][9] | High Affinity[10] | High Affinity[8][10] |

| CIMBI-36 | >1000[11] | 1.01[11] | >1000[11] | 1.7[11] |

Table 2: Other Monoamine Receptor and Transporter Binding Affinities

| Compound | α1 Adrenergic | α2 Adrenergic | D2 Dopamine | TAAR1 |

| 2C-B | Micromolar Range[10] | Nanomolar Range[10] | Micromolar Range[10] | 21-3300[9] |

| CIMBI-36 | >1000[11] | >1000[11] | >1000[11] | Not Reported |

Experimental Protocols

The following is a representative experimental protocol for a radioligand competition binding assay, based on methodologies reported for phenethylamine analogues.[8][9][11]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., human 5-HT2A receptor).

Materials:

-

Cell Lines: HEK-293 or CHO cells stably transfected with the human receptor of interest (e.g., 5-HT2A).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]ketanserin or [3H]MDL100907 for 5-HT2A).[11]

-

Test Compound: this compound of high purity.

-

Non-specific Binding Agent: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., unlabeled ketanserin).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, CaCl2).

-

Scintillation Cocktail and Vials.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture transfected cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

-

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to all wells.

-

Add increasing concentrations of the test compound to experimental wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a saturating concentration of the non-specific binding agent.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Measurement:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) of each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

The following diagrams illustrate the primary signaling pathway associated with the 5-HT2A receptor, a likely target for the subject compound, and a general workflow for the binding assay described above.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis | National Institute of Justice [nij.ojp.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetics of Phenylpiperazine Analogs in Rodent Models: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the pharmacokinetics of phenylpiperazine analogs, including the closely related compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), in rodent models. It is important to note that a comprehensive search of scientific literature did not yield specific pharmacokinetic studies on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP). The following information is extrapolated from research on analogous compounds and should be interpreted with caution as a proxy for the pharmacokinetics of 2C-B-BZP.

This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the expected pharmacokinetic profile and metabolic pathways of novel phenylpiperazine compounds.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a class of compounds known for their psychoactive properties, primarily acting on the serotonergic system.[1][2] this compound (2C-B-BZP) is a designer drug and a derivative of benzylpiperazine (BZP).[3][4] While the specific pharmacokinetics of 2C-B-BZP in rodents have not been documented in available literature, the study of related compounds such as 2C-B and other piperazine derivatives can provide valuable insights into its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Pharmacokinetic Profile of this compound

Based on data from structurally similar compounds, a hypothetical pharmacokinetic profile for 2C-B-BZP in rodents can be proposed.

Absorption

Following administration, likely via oral or subcutaneous routes in a research setting, 2C-B-BZP would be expected to be absorbed into the systemic circulation. For the related compound 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats, peak plasma levels were observed within one hour after both oral and subcutaneous administration, suggesting rapid absorption.[5] A similar rapid absorption phase could be anticipated for 2C-B-BZP.

Distribution

Once absorbed, 2C-B-BZP is expected to distribute throughout the body, including penetration of the blood-brain barrier to exert its effects on the central nervous system. Studies on the related compound 2C-B-Fly-NBOMe in Wistar rats showed that peak drug concentrations were detected in the brain 60 minutes after subcutaneous administration, indicating brain penetration.[6] For DOB, tissue concentrations were found to exceed plasma levels, with the highest concentrations observed in the lungs.[5] This suggests that tissue accumulation, particularly in lipophilic environments, may occur.

Metabolism

The metabolism of piperazine derivatives typically involves enzymatic modification in the liver. For 1-(4-methoxyphenyl)piperazine (MeOPP), a related compound, the primary metabolic pathway in male Wistar rats was O-demethylation.[7] The metabolism of 2C-B in mice primarily involves oxidative deamination followed by demethylation.[8][9] Given its structure, 2C-B-BZP is likely to undergo similar metabolic transformations, including hydroxylation of the phenyl ring and N-dealkylation of the piperazine moiety. The cytochrome P450 enzyme system, particularly CYP2D6, has been implicated in the metabolism of other piperazine derivatives and may play a role in the biotransformation of 2C-B-BZP.[7]

Excretion

Following metabolism, the resulting metabolites and any unchanged parent drug would be excreted from the body, primarily through the urine.

Quantitative Pharmacokinetic Data for Analogous Compounds

The following tables summarize key pharmacokinetic parameters for compounds structurally related to 2C-B-BZP, providing a reference for expected values.

Table 1: Pharmacokinetic Parameters of 2C-B-Fly-NBOMe in Male Wistar Rats (1 mg/kg, s.c.) [6]

| Parameter | Serum | Brain |

| Tmax (Time to Peak Concentration) | 30 min | 60 min |

| Cmax (Peak Concentration) | 28 ng/mL | 171 ng/g |

Table 2: Pharmacokinetic Parameters of 2,5-dimethoxy-4-bromoamphetamine (DOB) in Rats (20 mg/kg) [5]

| Administration Route | Tmax (Plasma) | Cmax (Plasma) |

| Per Oral (p.o.) | 1 hour | 320 ng/mL |

| Subcutaneous (s.c.) | 1 hour | 1143 ng/mL |

Experimental Protocols for Pharmacokinetic Studies in Rodents

The following provides a generalized methodology for conducting pharmacokinetic studies of novel psychoactive substances in rodent models, based on protocols for related compounds.

Animal Models

-

Species: Male Wistar rats or mice are commonly used.[6][7][8]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

Drug Administration

-

Formulation: The compound is typically dissolved in a suitable vehicle, such as saline.

-

Routes of Administration: Subcutaneous (s.c.) or oral (p.o.) gavage are common routes.[5][10]

-

Dosing: Doses will vary depending on the potency of the compound. For novel substances, a dose-ranging study is recommended.

Sample Collection

-

Time Points: Blood, brain, and other tissues are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to construct a concentration-time curve.[5][10]

-

Blood Collection: Blood is typically collected via cardiac puncture or tail vein sampling into heparinized tubes. Plasma or serum is separated by centrifugation.[10]

-

Tissue Collection: Animals are euthanized at specified time points, and tissues of interest (e.g., brain, liver, lungs) are rapidly excised and stored at -80°C until analysis.[10]

Bioanalytical Method

-

Technique: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods for quantification of the drug and its metabolites in biological matrices.[6][8][11]

-

Sample Preparation: Samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.[5]

Visualizations of Experimental Workflow and Potential Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a rodent pharmacokinetic study and a hypothetical metabolic pathway for this compound.

Caption: Experimental workflow for a rodent pharmacokinetic study.

Caption: Hypothetical metabolic pathway for this compound.

Conclusion

While direct pharmacokinetic data for this compound in rodent models is currently unavailable, this guide provides a comprehensive overview based on analogous compounds. Researchers investigating this and other novel phenylpiperazine derivatives can utilize the summarized data and experimental protocols as a starting point for their own studies. The provided visualizations offer a clear framework for understanding the experimental process and potential metabolic fate of these compounds. Further research is imperative to definitively characterize the pharmacokinetic profile of this compound.

References

- 1. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats-pharmacokinetics, effects on behaviour and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis | Office of Justice Programs [ojp.gov]

Toxicology Profile of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) for Laboratory Use

Disclaimer: There is a significant lack of direct toxicological data for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) in peer-reviewed literature and publicly available databases. The toxicological and physiological properties of this compound have not been formally analyzed.[1] This document, therefore, provides an inferred toxicology profile based on the available data for its structural analogues: 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and benzylpiperazine (BZP). The information presented herein is intended for use by researchers, scientists, and drug development professionals in a laboratory setting and is not for human or veterinary use.

Introduction

This compound, also known as 2C-B-BZP, is a research chemical belonging to the piperazine chemical class.[1][2] It is structurally related to the psychedelic phenethylamine 2C-B and the stimulant benzylpiperazine (BZP).[2][3] While it shares the ring-substitution pattern of 2C-B, it is not a phenethylamine itself.[2][3] Reports suggest that 2C-B-BZP produces stimulant effects lasting 3-6 hours and may enhance the effects of other compounds.[2][3] Due to the absence of direct toxicological studies on 2C-B-BZP, this guide will summarize the known toxicology of 2C-B and BZP to provide a basis for risk assessment and safe laboratory handling.

Inferred Hazard Identification

Based on information from chemical suppliers, 2C-B-BZP is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.[1]

These classifications suggest that appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Toxicology of Structural Analogues

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

2C-B is a psychedelic drug of the 2C family.[4] Its toxicology has been more extensively studied than that of 2C-B-BZP.

Recent studies have investigated the in vitro cytotoxicity of 2C-B in human cell lines.

Table 1: In Vitro Cytotoxicity of 2C-B

| Cell Line | Assay | Endpoint | Result | Reference |

| Differentiated SH-SY5Y (human neuroblastoma) | --- | EC50 | Higher cytotoxicity than mescaline-NBOMe | [5][6] |

| HepG2 (human liver carcinoma) | --- | EC50 | Higher cytotoxicity than mescaline-NBOMe | [5][6] |

| Differentiated SH-SY5Y | Mitochondrial Membrane Depolarization | --- | Induced depolarization | [5] |

| Differentiated SH-SY5Y | Intracellular ATP Levels | --- | Disrupted ATP levels | [5] |

| Differentiated SH-SY5Y | Intracellular Glutathione (GSH) Levels | --- | Disrupted GSH levels | [5] |

| Differentiated SH-SY5Y | Reactive Oxygen Species (ROS) Production | --- | No overproduction detected | [5] |

EC50 values were not explicitly provided in the search results.

In Vitro Cytotoxicity Assessment in SH-SY5Y and HepG2 Cells (Inferred Protocol)

A detailed experimental protocol was not available in the provided search results. However, a general methodology can be inferred from similar studies.

-

Cell Culture: Differentiated SH-SY5Y and HepG2 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

-

Drug Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., 2C-B) for a specified duration (e.g., 24 hours).

-

Cytotoxicity Assays: Cell viability is assessed using standard assays such as the MTT reduction assay or neutral red uptake assay.

-

Mechanistic Studies: To investigate the mechanisms of toxicity, further assays are conducted, including:

-

Mitochondrial Membrane Potential: Assessed using fluorescent probes like JC-1.

-

ATP Levels: Measured using bioluminescence-based assays.

-

GSH Levels: Determined using spectrophotometric or fluorometric methods.

-

ROS Production: Detected with fluorescent probes such as DCFH-DA.[7]

-

The in vitro toxicity of 2C-B appears to be linked to mitochondrial dysfunction, leading to membrane depolarization and disruption of cellular energy (ATP) and glutathione homeostasis.[5][8] The cytotoxicity of 2C-B is also influenced by cytochrome P450 (CYP) metabolism, particularly by the CYP3A4 and CYP2D6 isoenzymes in SH-SY5Y cells.[5][6]

Caption: Inferred mechanism of 2C-B induced cytotoxicity.

In humans, after a 30 mg oral dose of 2C-B, peak plasma concentrations were 5.4 ± 1.7 ng/mL, and the time to reach peak concentration was 2.3 ± 1.0 hours.[4] 2C-B is metabolized in the liver by monoamine oxidase (MAO) and cytochrome P450 enzymes.[4] The primary metabolic pathways are deamination and demethylation, producing metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[4]

In humans, 2C-B produces psychedelic and stimulant effects.[9] Acute administration can lead to moderate increases in blood pressure and heart rate.[9][10] Severe adverse reactions are rare, but there have been isolated case reports of significant brain injury and persistent psychosis following high doses, although the purity of the substance was not always confirmed.[4]

Benzylpiperazine (BZP)

BZP is a central nervous system stimulant with effects similar to amphetamine.[11]

Studies on the neurotoxic effects of BZP have been conducted on various cell lines.

Table 2: In Vitro Neurotoxicity of BZP

| Cell Line | Concentration | Effect | Reference |

| LN-18 (human glioblastoma) | 1700 µM | Increased mitochondrial membrane potential (Δψm) | [12] |

| LN-18 | 570 µM & 1700 µM | Increased ATP depletion | [12] |

| LN-18 | 1700 µM | Activation of caspase-9 | [12] |

| SH-SY5Y (human neuroblastoma) | --- | Increased intracellular Ca2+ levels, mitochondrial hyperpolarization, conservation of ATP levels | [12] |

The in vitro toxicity of BZP in glial cells is associated with mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), disruption of ATP biosynthesis, and induction of apoptosis via the mitochondrial pathway (caspase-9 activation).[12]

Caption: BZP's impact on mitochondrial function and apoptosis.

Following a 200 mg oral dose of BZP in healthy humans, the peak plasma concentration (Cmax) was 262 ng/mL, reached at a Tmax of 75 minutes.[13] The elimination half-life was 5.5 hours.[13]

BZP produces euphoriant and stimulant effects.[14] Adverse effects can include acute psychosis, renal toxicity, and seizures.[14]

Inferred Toxicological Profile of 2C-B-BZP

Based on the toxicological data of 2C-B and BZP, the following potential toxicological characteristics of 2C-B-BZP can be inferred:

-

Cytotoxicity: 2C-B-BZP is likely to exhibit cytotoxic effects, particularly in neuronal and hepatic cells.

-

Mechanism of Action: The toxicity of 2C-B-BZP may be mediated through mitochondrial dysfunction, leading to ATP depletion, oxidative stress, and induction of apoptosis.

-

Metabolism: It is probable that 2C-B-BZP is metabolized by cytochrome P450 enzymes. The specific isoenzymes involved are unknown, but interactions with inhibitors or inducers of these enzymes could alter its toxic potential.

-

In Vivo Effects: As a stimulant of the piperazine class, 2C-B-BZP is expected to have central nervous system stimulant effects.[2][3] Cardiovascular effects, such as increased heart rate and blood pressure, are also possible. The potential for neurotoxicity and other adverse effects associated with BZP should be considered.

Conclusion and Recommendations for Laboratory Use

The toxicology of 2C-B-BZP has not been formally investigated. However, based on its structural similarity to 2C-B and BZP, it should be handled with caution in a laboratory setting. Researchers should assume that it may possess cytotoxic, neurotoxic, and cardiovascular effects.

Recommendations:

-

Risk Assessment: A thorough risk assessment should be conducted before any handling or experimentation with 2C-B-BZP.

-

Containment: All work with 2C-B-BZP should be performed in a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment: Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

-

Waste Disposal: All waste materials contaminated with 2C-B-BZP should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

-

Further Research: Given the lack of data, in vitro toxicological studies (e.g., cytotoxicity assays in relevant cell lines) are highly recommended to establish a foundational understanding of the toxic potential of 2C-B-BZP.

This guide is intended to provide a starting point for the safe laboratory use of 2C-B-BZP based on the best available information on its structural analogues. As more data becomes available, this profile should be updated.

References

- 1. chemicalroute.com [chemicalroute.com]

- 2. 2C-B-BZP - Wikipedia [en.wikipedia.org]

- 3. 2C-B-BZP [chemeurope.com]

- 4. 2C-B - Wikipedia [en.wikipedia.org]

- 5. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (CAS: 1094424-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known by its CAS number 1094424-37-9, is a synthetic compound belonging to the benzylpiperazine chemical class.[1] It is recognized in the realm of designer drugs and research chemicals, often referred to by the synonym 2C-B-BZP.[2][3] Structurally, it incorporates the 4-bromo-2,5-dimethoxy substitution pattern of the psychedelic phenethylamine 2C-B, combined with a piperazine moiety.[1][3] Despite this structural similarity to a known psychedelic, this compound does not elicit psychedelic effects.[1][3] This is attributed to the incorrect positioning of the binding groups to effectively activate the serotonin 5-HT2A receptor, a key target for classic hallucinogens.[1] Instead, its pharmacological profile is characterized by stimulant effects.[3] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its synthesis, chemical properties, and known biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazine | [1][4] |

| Synonyms | 2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine | [1][2] |

| CAS Number | 1094424-37-9 | [4][5][6] |

| Molecular Formula | C₁₃H₁₉BrN₂O₂ | [4][5][6] |

| Molar Mass | 315.21 g/mol | [5][6] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by its reductive amination with piperazine.

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

A common method for the synthesis of the aldehyde precursor is the bromination of 2,5-dimethoxybenzaldehyde.

Experimental Protocol:

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C.

-

Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water (30 mL), which will result in the formation of a white precipitate.

-

Collect the precipitate by filtration.

-

Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.

-

Extract the aqueous phase with dichloromethane (3 x 25 mL).

-

Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.[7]

Synthesis of this compound

The final product is synthesized via reductive amination of the prepared aldehyde with piperazine.

Experimental Protocol:

-

A solution of 4-Bromo-2,5-dimethoxybenzaldehyde (2.49g, 10mM) and piperazine (1.72g, 20mM) in methanol is stirred for thirty minutes.

-

Sodium cyanoborohydride (1.86g, 30 mM) is then added, and the mixture is allowed to stir for another half an hour.

-

The reaction is quenched by the addition of an ice/water mixture and stirred for 20 minutes.

-

The final product is extracted using dichloromethane (3x30 ml).

-

The combined organic extracts are dried with anhydrous magnesium sulfate, filtered, and evaporated to yield a yellow oil.

-

The product can be further purified by flash pump chromatography.

-

The oil can be dissolved in anhydrous diethyl ether, and hydrochloric acid gas can be added to form the hydrochloride salt, which will precipitate as white crystals.[8]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and mass spectrum of the compound. The mass spectra of regioisomeric bromodimethoxy benzyl piperazines are often very similar, which can make unambiguous identification challenging without reference standards.[9]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR provides information about the functional groups present in the molecule and can be used to differentiate between regioisomers.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the molecule.[10]

Biological Activity and Mechanism of Action

Publicly available quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values, is notably scarce. The existing information is primarily qualitative and focuses on its general pharmacological effects.

General Pharmacological Effects

This compound is reported to produce stimulant effects with a duration of 3-6 hours.[3] Anecdotal reports also suggest that it may potentiate the effects of other compounds when used in combination.[3] Common side effects are reported to be headaches and nausea, similar to other recreationally used piperazine derivatives.[3]

Interaction with Serotonin Receptors

Despite its structural similarity to the psychedelic phenethylamine 2C-B, this compound does not produce psychedelic effects.[1][3] This is a critical distinction and is thought to be due to the altered positioning of the key pharmacophoric elements. The benzylpiperazine moiety, in contrast to the ethylamine side chain of 2C-B, places the binding groups in a conformation that is not conducive to the activation of the serotonin 5-HT₂ₐ receptor, the primary target for classic hallucinogens.[1]

Caption: Proposed differential interaction with the 5-HT2A receptor.

Potential Involvement of Other Signaling Pathways

A study on a structurally related compound, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate', demonstrated that it regulates global protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha (eIF2-α).[11] This was shown to occur through the activation of the protein kinase RNA-activated (PKR) kinase.[11] It is important to emphasize that this finding pertains to a different molecule, and there is no direct evidence to suggest that this compound acts through this pathway. Further research is required to elucidate its precise mechanism of action.

Experimental Protocols for Biological Assays

General Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor) to each well.

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the binding affinity (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion

This compound (CAS: 1094424-37-9) is a designer drug with a chemical structure that bridges the gap between psychedelic phenethylamines and stimulant piperazines. While its synthesis and analytical characterization are documented, there is a significant lack of publicly available quantitative data regarding its pharmacological properties. The current understanding is that it acts as a stimulant and, unlike its structural analog 2C-B, does not produce psychedelic effects due to its inability to activate the 5-HT₂ₐ receptor. The precise molecular targets and signaling pathways responsible for its stimulant effects remain to be elucidated. This technical guide summarizes the existing knowledge and highlights the areas where further research is needed to fully understand the pharmacological and toxicological profile of this compound. Such information is crucial for the scientific and medical communities to address the challenges posed by the emergence of new psychoactive substances.

References

- 1. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. 2C-B-BZP - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The small molecule ‘1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate’ and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-dimethoxy-1-benzylpiperazine, commonly known as 2C-B-BZP, is a synthetic psychoactive compound of the piperazine class. Structurally, it combines the substituted phenethylamine framework of the psychedelic 2C-B with a benzylpiperazine moiety. Despite this structural relationship, 2C-B-BZP does not elicit psychedelic effects. Instead, it primarily acts as a central nervous system stimulant, with a pharmacological profile more akin to benzylpiperazine (BZP). This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the current understanding of the pharmacological profile of 2C-B-BZP, intended for a scientific audience engaged in neuropharmacology, forensic science, and drug development.

Chemical and Physical Properties

2C-B-BZP is characterized by a molecular formula of C13H19BrN2O2 and a molar mass of 315.211 g/mol .[1] The compound's systematic IUPAC name is 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine. It is typically available as a hydrochloride salt, which presents as a white powder.[2]

Table 1: Chemical Identifiers and Properties of 2C-B-BZP

| Property | Value | Reference |

| Chemical Name | 4-Bromo-2,5-dimethoxy-1-benzylpiperazine | [1] |

| Synonyms | 2C-B-BZP, 2C-B-Benzylpiperazine | |

| Molecular Formula | C13H19BrN2O2 | [1] |

| Molecular Weight | 315.211 g/mol | [1] |

| CAS Number | 1094424-37-9 | [1] |

| Appearance (di-HCl salt) | White powder | [2] |

Table 2: Solubility of 2C-B-BZP Hydrochloride

| Solvent | Solubility |

| DMF | 5 mg/ml |

| DMSO | 20 mg/ml |

| Ethanol | 0.5 mg/ml |

| PBS (pH 7.2) | 10 mg/ml |

Synthesis

The synthesis of 2C-B-BZP involves the coupling of a 4-bromo-2,5-dimethoxybenzyl moiety with a piperazine ring. A common synthetic challenge is the prevention of dialkylation of the piperazine ring.

Key Precursors

-

Benzyl Fragment: 4-Bromo-2,5-dimethoxybenzaldehyde or 1-bromo-4-(bromomethyl)-2,5-dimethoxybenzene.[1]

-

Piperazine Fragment: Piperazine or a mono-protected derivative such as 1-Boc-piperazine to avoid disubstitution.[1]

General Synthetic Approach

A plausible synthetic route involves the reductive amination of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine. To control the reaction and prevent the formation of the 1,4-disubstituted byproduct, a large excess of piperazine can be used, or a mono-protected piperazine derivative can be employed, followed by a deprotection step.

Analytical Methodologies

The identification and quantification of 2C-B-BZP in forensic and research settings are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of 2C-B-BZP. However, mass spectrometry alone may not be sufficient to distinguish it from its regioisomers, as they can produce very similar mass spectra.[3] Perfluoroacylation of the secondary amine can induce some differences in the relative abundance of fragment ions, aiding in differentiation.[3]

Experimental Protocol: GC-MS Sample Preparation A general procedure for sample preparation for GC-MS analysis involves diluting the analyte to approximately 1 mg/mL and performing a base extraction into chloroform.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) attachment, provides confirmatory data that can differentiate between the various regioisomeric forms of bromodimethoxy benzyl piperazines.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of 2C-B-BZP.

Experimental Protocol: NMR Sample Preparation For NMR analysis, the analyte can be diluted to approximately 10 mg/mL in deuterium oxide (D2O) containing a reference standard such as TSP.[4]

Pharmacology and Mechanism of Action

2C-B-BZP exhibits stimulant effects, which are attributed to its interaction with monoamine systems in the brain, similar to other benzylpiperazine derivatives.[1] Its pharmacology is not as extensively characterized as that of its parent compounds, BZP and 2C-B.

Monoamine Transporter Interaction

It is presumed that 2C-B-BZP interacts with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters. This action is consistent with the stimulant effects observed.

Receptor Binding Profile

A key distinction between 2C-B-BZP and the structurally related 2C-B is its lack of psychedelic activity. This is because the benzylpiperazine moiety positions the crucial binding groups in a way that prevents effective activation of the serotonin 5-HT2A receptor, which is the primary target for classic psychedelics.[5]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for 2C-B-BZP have not been fully elucidated, a hypothetical pathway can be inferred from the known pharmacology of benzylpiperazine and its interaction with monoamine transporters.

Caption: Hypothetical signaling pathway of 2C-B-BZP.

References

- 1. 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | 1094424-37-9 | Benchchem [benchchem.com]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. 2C-B-BZP - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, also known by the synonym 2C-B-BZP, is a research chemical belonging to the piperazine class of compounds. Structurally, it features a benzylpiperazine core with a substitution pattern on the phenyl ring identical to that of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Despite this structural similarity, its pharmacological profile is characterized by stimulant effects more akin to benzylpiperazine (BZP) rather than hallucinogenic properties. This document provides a comprehensive overview of its chemical properties, likely pharmacological action based on related compounds, and detailed experimental protocols for its synthesis and potential biological evaluation.

Due to its status as a research chemical, publicly available quantitative pharmacological data for this compound is limited. This guide supplements known information with data from the parent compound, benzylpiperazine (BZP), to provide a relevant comparative context for researchers.

Chemical and Pharmacological Data

The table below summarizes the key chemical identifiers for this compound, alongside its reported qualitative effects and comparative quantitative data for the well-studied stimulant, benzylpiperazine (BZP).

| Identifier / Parameter | This compound | Benzylpiperazine (BZP) (for comparison) |

| Synonyms | 2C-B-BZP, 4-Bromo-2,5-dimethoxy-1-benzylpiperazine | BZP, 1-Benzylpiperazine |

| CAS Number | 1094424-37-9[1] | 2759-28-6 |

| Molecular Formula | C₁₃H₁₉BrN₂O₂[1][2] | C₁₁H₁₆N₂ |

| Molecular Weight | 315.21 g/mol [1] | 176.26 g/mol |

| SMILES String | COC1=CC(=C(C=C1CN2CCNCC2)OC)Br[2] | C1CN(CCN1)CC2=CC=CC=C2 |

| Reported Effects | Stimulant effects lasting 3–6 hours; potential for headaches and nausea. | Euphoriant and stimulant properties similar to amphetamine, but with approximately 10-fold lower potency.[3] |

| Mechanism of Action | Presumed to act on dopaminergic and serotonergic systems. | Mixed action, primarily stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[4][5] |

| EC₅₀ (Dopamine Release) | Data not available | 175 nM[3] |

| EC₅₀ (Norepinephrine Release) | Data not available | 62 nM[3] |

| EC₅₀ (Serotonin Release) | Data not available | 6050 nM[3] |

| Human Pharmacokinetics | Data not available | After a 200 mg oral dose, peak plasma concentrations (Cmax) of 262 ng/mL were reached at a Tmax of 75 minutes.[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process involving the preparation of the key intermediate, 4-Bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination with piperazine.

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde.

-

Materials:

-

2,5-dimethoxybenzaldehyde

-

Glacial acetic acid

-

Bromine

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for elution)

-

-

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.[7]

-

In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[7]

-

Slowly add the bromine solution dropwise to the cooled aldehyde solution with continuous stirring.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.[7]

-

Quench the reaction by adding water (30 mL), which should result in the formation of a white precipitate.[7]

-

Collect the precipitate by filtration. Redissolve the solid in a mixture of water (30 mL) and dichloromethane (30 mL) and transfer to a separatory funnel.[7]

-

Separate the layers and extract the aqueous phase with additional dichloromethane (3 x 25 mL).[7]

-

Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[7]

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-